

Application Notes and Protocols for (Rac)-BIIB042 Dosing in Tg2576 Mice

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Compound of Interest

Compound Name: (Rac)-BIIB042

Cat. No.: B611242

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These application notes provide a detailed overview of the dosing regimen and experimental protocols for the administration of **(Rac)-BIIB042**, a γ -secretase modulator, in the Tg2576 mouse model of Alzheimer's disease. The information is compiled from publicly available preclinical data.

Introduction to (Rac)-BIIB042 and Tg2576 Mice

(Rac)-BIIB042 is a novel, orally bioavailable, and brain-penetrant γ -secretase modulator (GSM) that has been shown to reduce the production of amyloid- β 42 ($A\beta$ 42), a peptide strongly implicated in the pathology of Alzheimer's disease. Unlike γ -secretase inhibitors, BIIB042 modulates the activity of the enzyme to favor the production of shorter, less amyloidogenic $A\beta$ peptides, such as $A\beta$ 38, while having a minimal effect on the most abundant species, $A\beta$ 40. This mechanism of action is thought to reduce the risk of side effects associated with the complete inhibition of γ -secretase, which is involved in the processing of other essential proteins like Notch.

The Tg2576 mouse model is a widely used transgenic model for Alzheimer's disease. These mice overexpress a mutant form of the human amyloid precursor protein (APP) containing the "Swedish" mutation (K670N/M671L), leading to an age-dependent increase in $A\beta$ production, the formation of amyloid plaques, and cognitive deficits. This model is therefore highly relevant for evaluating the in vivo efficacy of potential Alzheimer's therapeutics like BIIB042.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the dosing and effects of **(Rac)-BIIB042** in preclinical studies.

Parameter	Value	Species/Model	Source
In Vitro EC50 (A β 42 reduction)	0.17 μ M	CHO cells	[1]
In Vitro EC50 (A β 38 increase)	0.15 μ M	CHO cells	[1]
Acute Oral Dose (Wild-Type Mice)	10 mg/kg	Wild-Type Mice	[1]
Brain A β 42 Reduction (Acute)	~40%	Wild-Type Mice	[1]
Brain Concentration (4h post-dose)	4.6 μ M	Wild-Type Mice	[1]
Chronic Dosing Regimen	Once daily (exact dose and duration in Tg2576 not specified in available abstracts)	Tg2576 Mice	
Observed Chronic Effects	Reduction in A β 42 levels and A β plaque burden	Tg2576 Mice	[2]

Experimental Protocols

Formulation of (Rac)-BIIB042 for Oral Administration

This protocol describes the preparation of a vehicle solution for the oral gavage of **(Rac)-BIIB042**.

Materials:

- **(Rac)-BIIB042** compound

- Carboxymethylcellulose (CMC)
- Tween 80
- Sterile, deionized water

Procedure:

- Prepare a 0.5% (w/v) solution of CMC in sterile water. This can be achieved by slowly adding CMC powder to the water while stirring vigorously to prevent clumping.
- Add Tween 80 to the CMC solution to a final concentration of 0.2% (v/v).
- Once the vehicle is homogenous, weigh the required amount of **(Rac)-BIIB042** to achieve the desired final concentration for dosing.
- Suspend the **(Rac)-BIIB042** powder in the vehicle solution.
- Vortex or sonicate the suspension until it is uniform, ensuring no large particles are visible.
- Prepare the formulation fresh daily or assess its stability for longer-term storage if required.

Chronic Oral Administration in Tg2576 Mice

This protocol outlines the general procedure for the long-term oral administration of **(Rac)-BIIB042** to Tg2576 mice. The exact dose and duration for chronic studies in Tg2576 mice are not publicly available and would need to be determined based on dose-finding studies. A dose of 10 mg/kg, effective in acute studies in wild-type mice, could serve as a starting point for such studies.

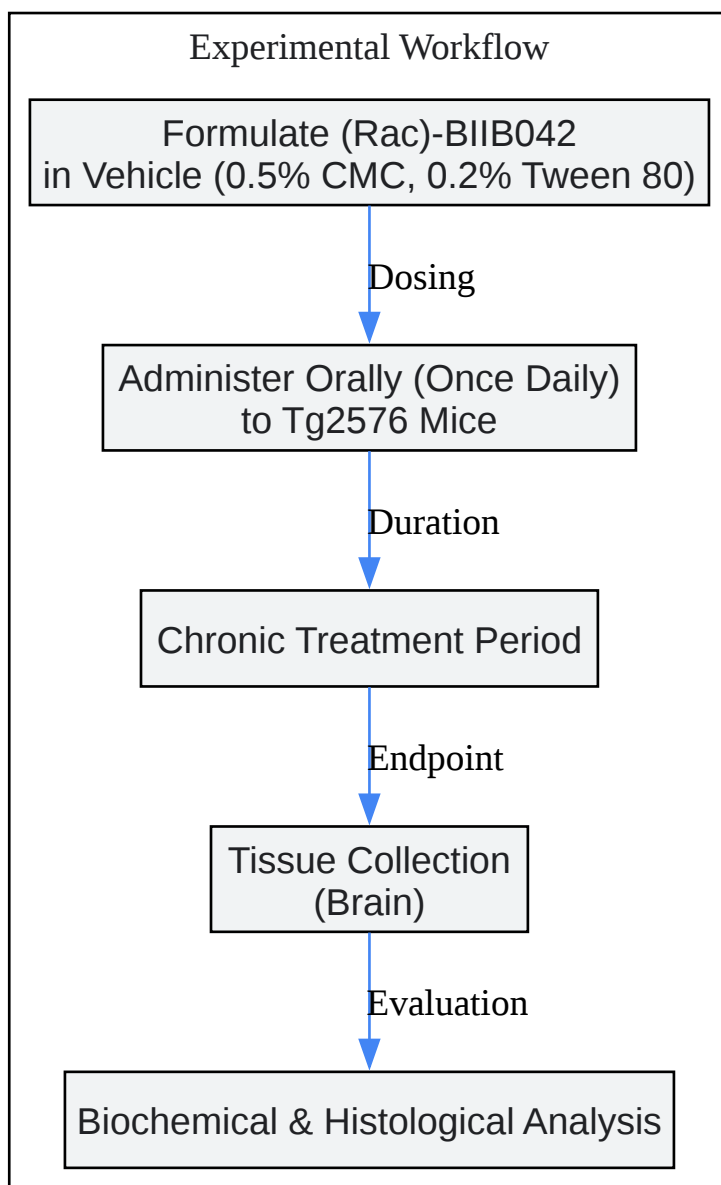
Materials:

- Tg2576 mice (and wild-type littermates as controls)
- Formulated **(Rac)-BIIB042** suspension
- Oral gavage needles (20-22 gauge, with a ball tip)
- Appropriately sized syringes

Procedure:

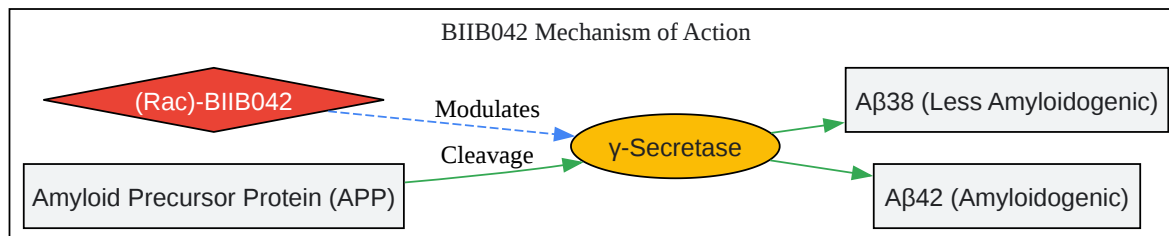
- Acclimate the Tg2576 mice to handling and the oral gavage procedure for several days before the start of the study to minimize stress.
- Randomly assign mice to treatment groups (e.g., vehicle control, BIIB042-treated).
- Calculate the volume of the BIIB042 suspension to be administered to each mouse based on its body weight and the target dose (e.g., 10 mg/kg). A typical administration volume is 5-10 $\mu\text{L/g}$ of body weight.
- Administer the calculated volume of the BIIB042 suspension or vehicle to each mouse via oral gavage.
- Perform the administration once daily for the duration of the study. The duration should be sufficient to observe effects on amyloid plaque pathology, which in Tg2576 mice typically develops over several months.
- Monitor the health and body weight of the mice regularly throughout the study.
- At the end of the treatment period, euthanize the mice and collect brain tissue for biochemical and immunohistochemical analysis of $\text{A}\beta$ levels and plaque burden.

Visualizations



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Caption: Workflow for chronic dosing of **(Rac)-BIIB042** in Tg2576 mice.



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Caption: Signaling pathway showing BIIB042's modulation of γ-secretase.

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References

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- 2. Immunotherapy with Aducanumab Restores Calcium Homeostasis in Tg2576 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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